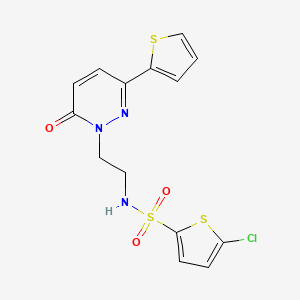

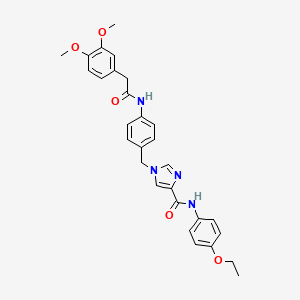

![molecular formula C21H17N3OS B2744668 5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 189372-24-5](/img/structure/B2744668.png)

5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of the benzyloxy group suggests that it might have some interesting chemical properties or biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The presence of the triazole ring and the benzyloxy group could make it susceptible to reactions such as hydrolysis, oxidation, and reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Protective Effects on Oxidative Stress

Research indicates that certain thiazolo[3,2-b]-1,2,4-triazoles demonstrate protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting potential therapeutic applications for conditions associated with oxidative damage (G. Aktay, B. Tozkoparan, M. Ertan, 2005).

Synthesis and Characterization

The synthesis process of triazole derivatives, including Schiff bases related to 5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, has been detailed. These processes involve cyclisation and condensation reactions, confirmed through various analytical methods, highlighting the compound's chemical synthesis pathway (Ashutosh Kumar Singh, Khem Raj Kandel, 2013).

Electrochemical Behavior

An electrochemical study on thiotriazoles, including structures similar to this compound, explored their electrooxidation behavior. These compounds exhibit specific redox properties, suggesting applications in electrochemical sensors or devices (L. Fotouhi, Fatemeh Hajilari, M. Heravi, 2002).

Corrosion Inhibition

Research on benzimidazole derivatives structurally related to this compound has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (M. Yadav, D. Behera, Sumit Kumar, R. Sinha, 2013).

Antifungal Activity

A novel series of Schiff bases derived from a similar scaffold showed significant antifungal activity against Candida albicans, indicating potential pharmaceutical applications in developing new antifungal agents (N. Moorthy, Udugade B. Vittal, C. Karthikeyan, V. Thangapandian, A. P. Venkadachallam, P. Trivedi, 2017).

Mechanism of Action

Target of Action

A structurally similar compound, a benzothiazole derivative, has been found to inhibit monoamine oxidase b (mao-b), a key enzyme involved in the metabolism of dopamine in the brain . This suggests that the compound could potentially target similar enzymes or pathways.

Mode of Action

The structurally similar benzothiazole derivative mentioned earlier was found to inhibit mao-b in a competitive and reversible manner . This suggests that the compound could potentially interact with its target in a similar way, binding to the active site of the enzyme and preventing its normal function.

Biochemical Pathways

Inhibition of mao-b, as seen with the structurally similar compound, would affect the metabolic pathway of dopamine, potentially leading to increased levels of this neurotransmitter in the brain . This could have downstream effects on mood regulation and other neurological functions.

Pharmacokinetics

The structurally similar benzothiazole derivative was found to have appropriate blood-brain barrier (bbb) permeability , suggesting that the compound could potentially have similar properties, allowing it to reach its target in the brain.

Result of Action

The inhibition of mao-b by the structurally similar compound resulted in neuroprotective effects and anti-neuroinflammatory ability . This suggests that the compound could potentially have similar effects, contributing to the protection of neurons from damage and reducing inflammation in the brain.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-phenyl-3-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)17-11-13-19(14-12-17)25-15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGRFXCVIXBGAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2744588.png)

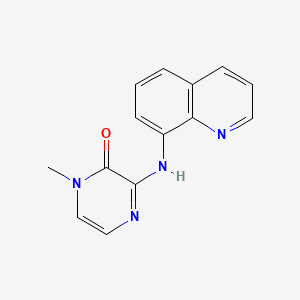

![1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2744592.png)

![methyl 5-({[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2744593.png)

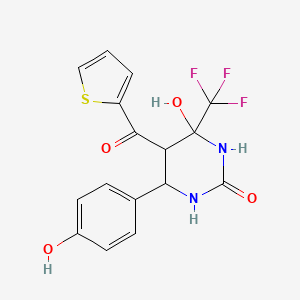

![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2744601.png)

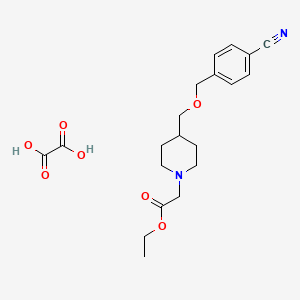

![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid](/img/structure/B2744602.png)

![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)

![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2744604.png)